molecular formula C15H22N2O4 B1394111 Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate CAS No. 960401-42-7

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Cat. No. B1394111
CAS RN: 960401-42-7
M. Wt: 294.35 g/mol
InChI Key: CYWSZTNZWXEFHG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in peptide synthesis, allowing for the selective formation of peptide bonds . The Boc group can be removed under mild acidic conditions without affecting the rest of the molecule, making it a staple in peptide chemistry.

Ionic Liquid Formation

The compound is involved in the creation of room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have potential applications in organic synthesis as they can act as solvents or reagents that facilitate or improve chemical reactions .

Organic Catalysis

In organic synthesis, the compound can be used as a starting material for organocatalyzed reactions. It has been applied in the synthesis of complex molecules like pyrano[2,3-c]pyrrole derivatives, showcasing its versatility in chemical transformations .

properties

IUPAC Name

tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSZTNZWXEFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676471
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

CAS RN

960401-42-7
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-(2-methoxy-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (210 g, 639 mmol) in THF (630 mL) and transfer with MeOH (1680 mL) to a stainless steel tank containing 10% palladium on carbon pre-wet with toluene. Hydrogenate the mixture on a Parr shaker for 2.5 h. Remove the catalyst by filtration through diatomaceous earth and rinse the solids with MeOH. Concentrate the filtrate in vacuo, and then co-evaporate the residue three times with heptane (500 mL each time) to obtain 190 g (99%) of the title compound as a tan solid which is used immediately in the next reaction. 1H NMR (300 MHz, CDCl3) δ: 6.48 (d, 1H, J=8.5), 6.30 (d, 1H, J=2.6), 6.17 (dd, 1H, J=2.4, 8.5), 4.77 (m, 1H), 4.19 (m, 2H), 4.04 (m, 2H), 3.81 (s, 3H), 3.59 (br s, 2H), 1.42 (s, 9H).
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Yield
99%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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